molecular formula C7H6BrClO2 B13913040 5-Bromo-4-chloro-2-(hydroxymethyl)phenol

5-Bromo-4-chloro-2-(hydroxymethyl)phenol

Cat. No.: B13913040
M. Wt: 237.48 g/mol
InChI Key: HDKKKPSFLVOGRQ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-(hydroxymethyl)phenol is an organic compound with the molecular formula C 7 H 6 BrClO 2 and a molecular weight of 237.48 g/mol . This phenol derivative is characterized by the presence of bromo and chloro substituents on its aromatic ring, alongside a hydroxymethyl functional group, making it a versatile intermediate in synthetic organic chemistry . As a building block, it is useful for constructing more complex molecules for research applications. Its structural features are similar to other substituted phenols used in the synthesis of specialized compounds, including potential pharmaceuticals and agrochemicals . For instance, related bromo-chloro substituted phenols are cited in patents for chemical synthesis, highlighting the value of this class of compounds in research and development . Please handle this material with care. It has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety data sheet and follow recommended precautionary statements, which include using personal protective equipment and working in a well-ventilated area . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrClO2

Molecular Weight

237.48 g/mol

IUPAC Name

5-bromo-4-chloro-2-(hydroxymethyl)phenol

InChI

InChI=1S/C7H6BrClO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2,10-11H,3H2

InChI Key

HDKKKPSFLVOGRQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)O)CO

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Pathways for 5 Bromo 4 Chloro 2 Hydroxymethyl Phenol and Its Analogs

De Novo Synthesis Approaches and Strategic Design

The de novo synthesis of polysubstituted phenols like 5-Bromo-4-chloro-2-(hydroxymethyl)phenol necessitates a strategic approach to control the regiochemical outcome of sequential electrophilic aromatic substitutions and functional group introductions. The electron-donating and ortho-, para-directing nature of the hydroxyl group, coupled with the deactivating and directing effects of the halogen substituents, presents a complex challenge for synthetic chemists.

The regioselective introduction of bromine and chlorine atoms onto a phenolic ring is a cornerstone of the synthesis of this compound. The order of halogenation is critical. For instance, starting from a para-chlorophenol derivative, subsequent bromination would be directed by both the hydroxyl and chloro groups. The use of specific halogenating agents and catalysts can fine-tune the regioselectivity. For example, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly employed for the selective halogenation of phenols under mild conditions. The choice of solvent can also influence the outcome, with polar solvents sometimes favoring different isomers.

In the context of synthesizing analogs, enzymatic halogenation has emerged as a powerful tool. Halogenases, particularly flavin-dependent halogenases, can exhibit remarkable regioselectivity and substrate specificity, offering a green alternative to traditional chemical methods. These enzymes can be employed to selectively halogenate phenolic precursors, thereby providing a biocatalytic route to key intermediates.

The introduction of a hydroxymethyl group at the ortho position to the phenolic hydroxyl is another key synthetic step. Directed hydroxymethylation can be achieved through various methods. The Duff reaction or the Reimer-Tiemann reaction can introduce a formyl group, which can then be reduced to the hydroxymethyl group. However, these reactions can sometimes suffer from low yields and lack of regioselectivity.

A more controlled approach involves ortho-lithiation, where the phenolic hydroxyl group directs a strong base, such as an alkyllithium reagent, to deprotonate the adjacent ortho position. The resulting lithiated species can then react with an electrophile like formaldehyde (B43269) to install the hydroxymethyl group. This directed metalation strategy offers high regioselectivity.

The synthesis of this compound is inherently a multi-step process. A plausible linear sequence could involve the initial chlorination of a suitable phenol (B47542), followed by bromination, and finally hydroxymethylation. The order of these steps would be crucial to achieve the desired substitution pattern.

Convergent synthesis offers an alternative strategy, where different fragments of the molecule are synthesized separately and then combined. For the synthesis of more complex analogs, such as brominated diphenyl ethers that may contain the this compound moiety, a convergent approach is often preferred. This can involve the coupling of two different phenolic fragments, for example, through an Ullmann condensation or a palladium-catalyzed cross-coupling reaction.

Reaction Step Reagents and Conditions Purpose Reference
ChlorinationSO2Cl2, Et2OIntroduction of chlorine atom
BrominationNBS, MeCNIntroduction of bromine atom
FormylationParaformaldehyde, SnCl4, TolueneIntroduction of formyl group
ReductionNaBH4, MeOHReduction of formyl to hydroxymethyl

Precursor Chemistry and Stereoselective Intermediate Transformations

The choice of starting material is pivotal in the synthesis of this compound. A common precursor could be 4-chlorophenol, which can then undergo regioselective bromination and hydroxymethylation. Alternatively, a precursor already containing the hydroxymethyl group, such as 4-chloro-2-hydroxybenzyl alcohol, could be subjected to bromination.

For the synthesis of chiral analogs, stereoselective transformations of intermediates are necessary. While the target compound itself is achiral, its incorporation into larger, chiral molecules may require enantioselective or diastereoselective reactions. This could involve the use of chiral catalysts for coupling reactions or the employment of chiral auxiliaries to control the stereochemistry of newly formed stereocenters. The synthesis of complex marine natural products often relies on such stereocontrolled methods to construct the intricate three-dimensional architectures.

Biocatalytic and Chemoenzymatic Synthesis Considerations

Biocatalysis offers a green and efficient alternative to traditional organic synthesis for the preparation of halogenated phenols. The use of halogenase enzymes can provide high regioselectivity under mild reaction conditions, avoiding the use of harsh reagents. For instance, a chemoenzymatic approach could involve the enzymatic halogenation of a phenolic precursor, followed by chemical steps to complete the synthesis. This combination of enzymatic and chemical transformations can lead to more sustainable and efficient synthetic routes.

Sustainable and Green Chemistry Applications in Synthetic Route Development

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including halogenated phenols. This involves the use of less hazardous reagents, renewable starting materials, and energy-efficient reaction conditions. The development of catalytic methods, both chemo- and biocatalytic, is a key aspect of this endeavor. For example, the use of solid-supported catalysts can simplify product purification and catalyst recycling.

Elucidation of Chemical Reactivity and Derivatization Potentials of 5 Bromo 4 Chloro 2 Hydroxymethyl Phenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The aromatic ring of 5-Bromo-4-chloro-2-(hydroxymethyl)phenol is substituted with both activating and deactivating groups, which influences its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution:

The phenolic hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. byjus.com The hydroxymethyl group is a weak deactivating group. The bromine and chlorine atoms are deactivating but also ortho-, para-directing. Given the existing substitution pattern, the positions ortho and para to the hydroxyl group are already occupied. The remaining unsubstituted position on the ring is sterically hindered and electronically deactivated, making further electrophilic substitution challenging under standard conditions. However, under forcing conditions, reactions such as nitration or further halogenation could potentially occur, though likely with low yields and a mixture of products. Phenols are known to be highly susceptible to electrophilic substitution, often not requiring a catalyst. byjus.com

Nucleophilic Aromatic Substitution:

Generally, aryl halides are unreactive towards nucleophilic aromatic substitution unless the ring is activated by strong electron-withdrawing groups. In this compound, the presence of the activating hydroxyl group disfavors nucleophilic substitution of the bromo and chloro substituents. Therefore, direct displacement of the halogens by common nucleophiles is not a facile process under typical SNAr conditions.

Transformations Involving the Hydroxymethyl Functional Group

The hydroxymethyl group (-CH2OH) attached to the phenolic ring is a primary alcohol and thus can undergo a variety of well-established transformations.

Oxidation Reactions and Product Characterization

The primary alcohol of the hydroxymethyl group can be selectively oxidized to an aldehyde or a carboxylic acid depending on the oxidant and reaction conditions. Mild oxidizing agents such as manganese dioxide (MnO2) are known to selectively oxidize benzylic alcohols to the corresponding aldehydes. mychemblog.comresearchgate.netyoutube.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid, would likely lead to the carboxylic acid.

The resulting products, 5-bromo-4-chloro-2-formylphenol (5-bromo-4-chlorosalicylaldehyde) and 5-bromo-4-chloro-2-carboxyphenol (5-bromo-4-chlorosalicylic acid), can be characterized by standard spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Oxidizing AgentProductTypical Reaction Conditions
Manganese Dioxide (MnO2)5-Bromo-4-chloro-2-formylphenolInert solvent (e.g., dichloromethane), room temperature
Potassium Permanganate (KMnO4)5-Bromo-4-chloro-2-carboxyphenolAqueous basic solution, heat

Esterification and Etherification for Structure Diversification

The hydroxyl group of the hydroxymethyl moiety can readily undergo esterification and etherification, providing avenues for structural diversification.

Esterification:

Esterification can be achieved by reacting this compound with carboxylic acids, acid anhydrides, or acyl chlorides. libretexts.orgchemguide.co.uk The reaction with acyl chlorides is often preferred for phenols due to its higher reactivity. libretexts.org Phase-transfer catalysis can be employed for efficient esterification of phenols with acid chlorides. researchgate.net

Etherification:

Etherification of the hydroxymethyl group can be accomplished through reactions such as the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.comkhanacademy.orgbyjus.com

Reaction TypeReagentsProduct Type
EsterificationAcyl chloride (e.g., Acetyl chloride) in the presence of a baseEster (e.g., (5-Bromo-4-chloro-2-hydroxyphenyl)methyl acetate)
Etherification (Williamson)Base (e.g., NaH) followed by an alkyl halide (e.g., Methyl iodide)Ether (e.g., 5-Bromo-4-chloro-2-(methoxymethyl)phenol)

Condensation and Polymerization Reactions

The hydroxymethyl group, in conjunction with the reactive phenolic ring, can participate in condensation and polymerization reactions. For instance, under acidic conditions, hydroxymethylphenols can undergo self-condensation to form phenolic resins. The presence of the halogen substituents may influence the polymerization process and the properties of the resulting polymer.

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

The bromo and chloro substituents on the aromatic ring serve as handles for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity in these reactions generally follows the order I > Br > Cl. Thus, the bromo substituent is expected to be more reactive than the chloro substituent.

Common cross-coupling reactions that could be applied to this compound include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

Heck Reaction: Palladium-catalyzed reaction with alkenes to introduce a vinyl group. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to form aryl alkynes. acs.orgscispace.comorganic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines. wikipedia.orgorganic-chemistry.orgresearchgate.net

Selective coupling at the bromine position can likely be achieved under carefully controlled conditions due to its higher reactivity compared to chlorine.

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki CouplingArylboronic acidPd(PPh3)4, baseBiaryl derivative
Heck ReactionAlkene (e.g., Styrene)Pd(OAc)2, PPh3, baseStyrenyl derivative
Sonogashira CouplingTerminal alkyne (e.g., Phenylacetylene)PdCl2(PPh3)2, CuI, baseAlkynyl derivative
Buchwald-Hartwig AminationAmine (e.g., Morpholine)Pd2(dba)3, ligand, baseAmino derivative

Radical Reactions and Mechanistic Investigations

Phenolic compounds are well-known for their ability to participate in radical reactions, often acting as radical scavengers. nih.govfrontiersin.orgresearchgate.netresearchgate.net The phenolic hydroxyl group can donate a hydrogen atom to a radical, forming a stabilized phenoxyl radical. The substituents on the aromatic ring can influence the stability of this radical and thus the antioxidant activity of the compound.

Furthermore, the bromo and chloro substituents can be susceptible to homolytic cleavage under certain conditions, such as photolysis, leading to the formation of aryl radicals. publish.csiro.auresearchgate.netacs.org These radicals can then participate in various radical-mediated transformations. Mechanistic investigations of such reactions would likely involve techniques like electron paramagnetic resonance (EPR) spectroscopy to detect and characterize the radical intermediates. The study of radical scavenging mechanisms of phenolic compounds is an active area of research. nih.govfrontiersin.org

Chelation Chemistry and Metal Complex Formation

Following a comprehensive search of available scientific literature, no specific research findings, detailed studies, or data pertaining to the chelation chemistry and metal complex formation of this compound could be identified. The potential for this compound to act as a chelating ligand, the nature of its coordination with various metal ions, and the structural characteristics of any resulting metal complexes have not been documented in the accessible literature. Consequently, information regarding its binding modes, the stability constants of its potential metal complexes, and their spectroscopic or magnetic properties remains undetermined.

While related compounds, such as Schiff bases derived from halogenated salicylaldehydes, have been investigated for their coordination chemistry, this information is not directly applicable to this compound. The presence of the hydroxymethyl group in place of an aldehyde or imine function would significantly alter the potential coordination sites and the electronic properties of the molecule, leading to different chelation behavior.

Further experimental investigation would be necessary to elucidate the chelating properties of this compound and to characterize any metal complexes it may form. Such research would be required to provide the data needed for a thorough discussion of its coordination chemistry.

Mechanistic Investigations of Biological Interactions and Molecular Target Modulation

Structure-Activity Relationship (SAR) Studies of 5-Bromo-4-chloro-2-(hydroxymethyl)phenol and its Derivatives

The biological activity of phenolic compounds is significantly influenced by the nature, number, and position of substituents on the aromatic ring. For halogenated phenols, including derivatives of this compound, structure-activity relationship (SAR) studies reveal critical insights into their antimicrobial and cytotoxic potencies.

The presence of halogen atoms like bromine and chlorine is often associated with enhanced biological activity. mdpi.commdpi.com This is attributed to several factors, including increased lipophilicity, which can facilitate passage through biological membranes, and the ability to form halogen bonds and other polar interactions with biological targets. mdpi.com The position of these halogens is also crucial. For instance, the antimicrobial and anticancer activities of bromophenols can be largely influenced by the number and position of bromine substituents. mdpi.com

Studies on various bromophenol derivatives have shown that the degree of bromination can be directly proportional to their inhibitory activity against certain enzymes and microbial growth. mdpi.com For example, the inhibition of the isocitrate lyase (ICL) enzyme, a target in some pathogenic microbes, increases with the number of bromine atoms on the phenolic ring. mdpi.com Similarly, the presence of multiple hydroxyl groups and the nature of side chains also play a significant role in determining the cytotoxic and antimicrobial efficacy of these compounds. mdpi.com

Quantitative structure-activity relationship (QSAR) analyses of halogenated phenols have further elucidated the importance of physicochemical parameters. For a series of mono-alkylated or halogenated phenols, toxicity has been correlated with the 1-octanol/water partition coefficient (log Kow), a measure of lipophilicity, and the Hammett sigma constant (σ) or the ionization parameter (pKa), which relate to the electronic effects of the substituents. nih.gov These models suggest that both the ability to partition into cellular membranes and the electronic properties of the phenol (B47542) are key determinants of its biological effect. nih.gov

The combination of a bromo and a chloro substituent on the phenol ring of this compound, along with a hydroxymethyl group, presents a unique substitution pattern. Based on general SAR principles, the bromine and chlorine atoms are expected to enhance its lipophilicity and electronic interactions with target molecules. The hydroxymethyl group could influence its solubility and potentially participate in hydrogen bonding with biological receptors.

Table 1: Illustrative Anticancer Activity of Various Bromophenol Derivatives

CompoundCancer Cell LineIC50 (µM)
2,5-dibromo-3,4-dihydroxybenzyl n-propyl etherDLD-1 (Colon)1.72
2,5-dibromo-3,4-dihydroxybenzyl n-propyl etherHCT-116 (Colon)0.08
bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM)HeLa (Cervical)17.63 µg/mL
bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM)HCT116 (Colon)10.58 µg/mL

Note: The data in this table is for illustrative purposes and represents the activity of related bromophenol compounds, not this compound itself. mdpi.comnih.gov

In Vitro Studies on Antimicrobial Mechanisms of Action

Halogenated phenols are known for their broad-spectrum antimicrobial properties. The mechanisms underlying these activities generally involve disruption of microbial cells at multiple levels.

Phenolic compounds, including their halogenated derivatives, exert their antibacterial effects primarily by targeting the bacterial cell membrane and essential proteins. lumenlearning.com They can increase the permeability of the cytoplasmic membrane, leading to the leakage of intracellular constituents and ultimately cell death. nih.gov The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, disrupting its structure and function. frontiersin.org

Furthermore, phenols can inhibit microbial growth by denaturing essential enzymes and other proteins. lumenlearning.com The hydroxyl group of the phenol can form hydrogen bonds with proteins, altering their conformation and rendering them inactive. frontiersin.org

Recent studies on bromophenol derivatives have highlighted their potential to not only inhibit bacterial growth but also to interfere with virulence factors. acs.orgnih.gov For example, some bromophenols have been shown to inhibit biofilm formation, a key virulence mechanism for many pathogenic bacteria that confers resistance to antibiotics. acs.orgnih.gov By disrupting bacterial communication systems (quorum sensing), these compounds can attenuate the production of virulence factors. acs.org

The antibacterial activity of bromophenols has been demonstrated against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, a compound isolated from a marine alga, showed significant activity against several bacterial strains. nih.gov

Table 2: Illustrative Minimum Inhibitory Concentrations (MIC) of a Bromophenol Derivative Against Various Bacteria

CompoundBacterial StrainMIC (µg/mL)
bis(2,3-dibromo-4,5-dihydroxybenzyl) etherStaphylococcus aureus<70
bis(2,3-dibromo-4,5-dihydroxybenzyl) etherStaphylococcus epidermidis<70
bis(2,3-dibromo-4,5-dihydroxybenzyl) etherEscherichia coli<70
bis(2,3-dibromo-4,5-dihydroxybenzyl) etherPseudomonas aeruginosa<70

Note: The data in this table is for illustrative purposes and represents the activity of a related bromophenol compound, not this compound itself. nih.gov

The antifungal mechanisms of phenolic compounds are also multifaceted. They are known to disrupt the fungal cell wall and cell membrane, leading to increased permeability and leakage of cellular contents. mdpi.com Additionally, they can interfere with essential metabolic processes and enzyme activity within the fungal cell. mdpi.com

Studies on bromophenols isolated from marine algae have demonstrated their potent antifungal activity. researchgate.net For example, 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane was found to be highly active against several fungal species, including Candida albicans and Aspergillus fumigatus. researchgate.net The antifungal efficacy of phenolic compounds is often related to their chemical structure, with the number and position of hydroxyl and halogen groups playing a key role. nih.gov

Analysis of Antineoplastic Activities in Cancer Cell Lines and Associated Pathways

A growing body of research indicates that marine-derived bromophenols and other halogenated phenolic compounds possess significant anticancer properties. mdpi.comnih.gov These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce cell death through multiple mechanisms. nih.gov

One of the primary mechanisms by which phenolic compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govresearchgate.net This process is crucial for eliminating cancerous cells. Phenolic compounds can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. mdpi.com

Studies on bromophenol derivatives have shown their ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS). mdpi.com This increase in ROS can lead to the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and death. mdpi.com Inhibition of the pro-survival PI3K/Akt pathway and activation of the pro-apoptotic p38 and ERK signaling pathways have been observed in lung cancer cells treated with a novel bromophenol derivative. mdpi.com

Furthermore, these compounds can modulate the expression of proteins involved in apoptosis regulation. For example, they can lead to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax, thereby shifting the balance towards cell death. biomolther.org Activation of caspases, which are the executioner enzymes of apoptosis, is another common outcome of treatment with these compounds. biomolther.org

In addition to inducing apoptosis, halogenated phenols can also exert their anticancer effects by modulating the cell cycle. mdpi.com The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. paganolab.org Phenolic compounds have been shown to cause cell cycle arrest at various phases, such as the G0/G1 or G2/M phase, thereby preventing cancer cells from proliferating. mdpi.comfrontiersin.org This cell cycle arrest is often mediated by the modulation of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). mdpi.com For instance, a bromophenol derivative was found to induce G0/G1 cell cycle arrest in A549 lung cancer cells by decreasing the expression of cyclin D1 and CDK4. mdpi.com

Halogenated phenolic compounds can also inhibit the proliferation and migration of cancer cells. nih.govmdpi.com The antiproliferative activity is a direct consequence of the induction of apoptosis and cell cycle arrest. By halting cell division and promoting cell death, these compounds effectively reduce the growth of tumors. nih.gov

Moreover, some phenolic compounds have been shown to inhibit cancer cell migration and invasion, which are critical steps in metastasis. nih.gov They can achieve this by modulating the expression of genes involved in these processes, such as matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, and vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. nih.gov By suppressing the expression of these genes, these compounds can potentially prevent the spread of cancer to other parts of the body. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant potential of phenolic compounds is a cornerstone of their therapeutic interest. For this compound, its antioxidant and radical scavenging activities are predicated on the hydrogen-donating ability of its phenolic hydroxyl group. The presence of electron-withdrawing halogen substituents (bromo and chloro) and an electron-donating hydroxymethyl group on the aromatic ring would modulate this activity.

The primary mechanism of radical scavenging by phenols involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. This process generates a relatively stable phenoxyl radical. The stability of this radical is crucial, as a more stable radical is less likely to propagate the radical chain reaction. The substituents on the phenolic ring play a significant role in stabilizing this radical through resonance and inductive effects.

In the case of this compound, the bromo and chloro atoms, being electron-withdrawing, could influence the bond dissociation enthalpy (BDE) of the O-H bond. A lower BDE generally correlates with higher radical scavenging activity. Research on various bromophenols isolated from marine algae has consistently demonstrated their potent antioxidant capabilities, which are often attributed to the number and position of the bromine and hydroxyl groups. nih.govmdpi.com These natural compounds have been shown to effectively scavenge radicals such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. mdpi.com

Table 1: Potential Radical Scavenging Activity of this compound and Related Compounds

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
2,3,6-tribromo-4,5-dihydroxybenzyl alcoholDPPH14.5Vitamin C7.82
Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) etherDPPH20.5Vitamin C7.82
This compoundDPPHNot ReportedVitamin CNot Reported

Note: The data for the first two compounds are from a study on bromophenols from marine red alga and are provided for illustrative purposes to show the range of activity in structurally related compounds. mdpi.com No experimental data for this compound is currently available.

Enzyme Inhibition Kinetics and Binding Modalities

Halogenated phenols are known to interact with a variety of enzymes, often leading to inhibition of their catalytic activity. The nature of this inhibition can be competitive, non-competitive, or uncompetitive, depending on how the compound interacts with the enzyme and/or the enzyme-substrate complex. The binding modalities are dictated by the specific amino acid residues in the enzyme's active site or allosteric sites and the physicochemical properties of the inhibitor.

For this compound, potential enzyme targets could include oxidoreductases, such as peroxidases, and other enzymes where the phenolic structure can mimic a natural substrate or bind to a regulatory site. For instance, studies on the enzymatic degradation of halogenated phenols by enzymes like horseradish peroxidase (HRP) and dehaloperoxidase have provided insights into the oxidative processes that these compounds can undergo. nih.gov This suggests that this compound could act as a substrate or an inhibitor for such enzymes.

The binding of this compound to an enzyme's active site would likely involve a combination of interactions:

Hydrogen bonding: The phenolic hydroxyl and hydroxymethyl groups can act as hydrogen bond donors and acceptors.

Halogen bonding: The bromine and chlorine atoms can form halogen bonds with electron-rich atoms like oxygen or nitrogen in the enzyme's backbone or side chains.

Hydrophobic interactions: The aromatic ring can engage in hydrophobic interactions with nonpolar amino acid residues.

The kinetics of inhibition would need to be determined experimentally by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and the substrate. This would allow for the determination of key parameters such as the Michaelis constant (Km) and the inhibition constant (Ki). While no specific enzyme inhibition data for this compound is available, the table below illustrates the type of data that would be generated in such a study, with hypothetical values for clarity.

Table 2: Hypothetical Enzyme Inhibition Data for this compound

Enzyme TargetType of InhibitionSubstrateKm (mM)Ki (µM)
Hypothetical PeroxidaseCompetitiveGuaiacol0.515
Hypothetical TyrosinaseNon-competitiveL-DOPA0.825

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Investigations into Halogen Bonding Interactions in Biological Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen, nitrogen, or sulfur atom. nih.gov This interaction is directional and has been increasingly recognized for its importance in molecular recognition, particularly in protein-ligand binding. ijres.org

In this compound, both the bromine and chlorine atoms have the potential to engage in halogen bonding. The strength of the halogen bond depends on the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing nature of the group to which it is attached. The aromatic ring in this compound enhances the electrophilic character of the halogen atoms, making them more likely to participate in halogen bonds.

In a biological context, such as the binding of this compound to a protein, the halogen atoms could form specific and directional interactions with the protein's backbone carbonyl oxygens or the side chains of amino acids like serine, threonine, aspartate, or glutamate. These interactions can contribute significantly to the binding affinity and selectivity of the compound for its biological target.

The geometry of a halogen bond is typically linear, with the R-X···Y angle being close to 180 degrees (where R is the group attached to the halogen X, and Y is the nucleophile). This directionality can be a key factor in the rational design of potent and selective inhibitors. While direct experimental evidence of halogen bonding involving this compound in a biological system is not available, the principles of halogen bonding are well-established.

Table 3: Potential Halogen Bond Donors and Acceptors in Biological Systems for this compound

Halogen Bond DonorPotential Halogen Bond Acceptor (in Proteins)
Bromine atom (in this compound)Backbone carbonyl oxygen, Serine hydroxyl, Threonine hydroxyl, Aspartate carboxylate, Glutamate carboxylate
Chlorine atom (in this compound)Backbone carbonyl oxygen, Serine hydroxyl, Threonine hydroxyl, Aspartate carboxylate, Glutamate carboxylate

Advanced Analytical and Computational Methodologies for Characterization and Prediction

Spectroscopic Techniques for Structural Elucidation and Conformation Analysis

Spectroscopy is a cornerstone for determining the structure of molecules. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal details about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms. For 5-Bromo-4-chloro-2-(hydroxymethyl)phenol, ¹H NMR and ¹³C NMR spectroscopy would be employed to confirm the presence and connectivity of the aromatic protons, the hydroxymethyl group, and the phenolic hydroxyl group. The chemical shifts and coupling constants of the aromatic protons would be particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic H-37.5 - 7.7Singlet
Aromatic H-67.0 - 7.2Singlet
-CH₂OH4.5 - 4.7Singlet
Phenolic -OH5.0 - 6.0Broad Singlet
Hydroxymethyl -OH2.0 - 3.0Triplet (if coupled)

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides information about the functional groups present in the molecule. In the case of this compound, characteristic vibrational bands would be expected for the O-H stretches of the phenolic and alcohol groups, C-O stretches, aromatic C-H stretches, and the C-Br and C-Cl stretches.

Interactive Data Table: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
Phenolic O-H stretch3200 - 3600Broad, Strong
Aliphatic O-H stretch3200 - 3500Broad, Medium
Aromatic C-H stretch3000 - 3100Medium
C-O stretch1200 - 1300Strong
C-Cl stretch600 - 800Medium
C-Br stretch500 - 600Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry would be used to confirm its elemental composition. The fragmentation pattern would likely involve the loss of the hydroxymethyl group, water, and halogen atoms, providing further confirmation of the structure.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum can provide information about the electronic structure and conjugation within the molecule. Substituted phenols like this compound are expected to exhibit characteristic absorption bands in the UV region, with the position and intensity of these bands being influenced by the substituents on the aromatic ring and the solvent used.

Chromatographic Separation and Purification Techniques in Research

Chromatographic techniques are essential for the separation and purification of chemical compounds from reaction mixtures and for assessing their purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for the analysis of phenolic compounds. For a non-volatile compound like this compound, reversed-phase HPLC would be a suitable method for both analysis and purification. The choice of column, mobile phase, and detector would be optimized to achieve efficient separation from any impurities. General methods for the separation of halogenated phenols often utilize GC-MS for environmental samples. asianpubs.org Chromatographic methods are highly applicable for the analysis of various water sources for phenolic compounds. awqc.com.authermofisher.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the positions of individual atoms can be determined with high precision. A successful crystal structure determination of this compound would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state. Such studies are crucial for understanding the molecule's conformation and packing in the crystalline lattice.

Computational Chemistry and Molecular Modeling Studies

Computational methods provide powerful predictive insights into molecular properties where experimental data is unavailable.

Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations could elucidate several key properties. A comprehensive theoretical analysis of the related 5-bromo-2-hydroxybenzaldehyde utilized DFT to optimize molecular geometry and calculate various descriptors. nih.gov

A similar approach for the title compound would involve:

Molecular Geometry Optimization: To predict the most stable three-dimensional structure.

Frontier Molecular Orbitals (FMOs): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference (HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. The electron-rich (negative) regions, likely around the phenolic and alcoholic oxygen atoms, indicate sites for electrophilic attack. Electron-deficient (positive) regions, particularly around the hydroxyl hydrogens and the σ-hole on the bromine atom, indicate sites for nucleophilic attack and hydrogen/halogen bonding, respectively.

Global Reactivity Descriptors: From the FMO energies, descriptors such as electronegativity, chemical hardness, and the electrophilicity index can be calculated to quantify the molecule's reactivity.

Table 2: Predicted Outcomes of DFT Calculations for this compound
ParameterPredicted InformationSignificance
HOMO-LUMO GapEnergy difference between frontier orbitals.Indicates chemical stability and reactivity.
MEP MapVisualization of electron density.Identifies nucleophilic and electrophilic sites.
Electrophilicity IndexQuantitative measure of electron-accepting ability.Predicts behavior in chemical reactions.

While DFT is excellent for static, gas-phase models, Molecular Dynamics (MD) simulations can predict the behavior of a molecule over time in a specific environment, such as in solution. MD simulations model the movements of atoms and molecules, allowing for the exploration of the conformational landscape. For this compound, an MD simulation could reveal the preferred orientations of the hydroxymethyl group in an aqueous or organic solvent, the stability of potential intramolecular hydrogen bonds, and the dynamics of solvent molecules surrounding the compound. Such simulations have been used to evaluate the conformations of similar molecules in solution.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting binding affinity and mode of action. If this compound were to be investigated as a potential biologically active agent, docking studies would be essential.

The docking process would involve:

Defining the 3D structure of a target protein.

Placing the this compound molecule into the protein's active site.

Using a scoring function to evaluate and rank different binding poses based on intermolecular interactions like hydrogen bonds, halogen bonds, and hydrophobic contacts.

The functional groups of the title compound would play distinct roles in a hypothetical binding scenario. The hydroxyl groups are prime candidates for forming hydrogen bonds with amino acid residues (e.g., serine, threonine, aspartate). The bromine and chlorine atoms could form halogen bonds with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains, while the aromatic ring could engage in π-π stacking or hydrophobic interactions.

Emerging Applications and Contributions to Material Science and Research Tools Non Clinical Focus

Role as a Synthetic Synthon in Organic Chemistry

5-Bromo-4-chloro-2-(hydroxymethyl)phenol is a valuable synthetic synthon, or building block, in organic chemistry due to its trifunctional nature. The presence of the phenolic hydroxyl, hydroxymethyl, and aryl halide moieties allows for a variety of selective chemical transformations, making it a precursor for more complex molecular architectures.

The reactivity of this compound can be targeted to each of its functional groups:

Phenolic Hydroxyl Group: This group can undergo O-alkylation and O-acylation to form ethers and esters, respectively. It also activates the aromatic ring for electrophilic substitution, although the positions are heavily directed by the existing substituents.

Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a gateway to a host of other functionalities. It can also be converted to a leaving group for nucleophilic substitution reactions or participate in esterification and etherification reactions.

Aryl Halides: The bromine and chlorine atoms on the aromatic ring are key sites for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The differential reactivity of bromine and chlorine can potentially allow for selective, sequential couplings.

While specific, large-scale synthetic applications of this compound are not extensively documented in mainstream literature, its structural motifs are found in intermediates for complex molecules. For instance, related structures like 5-bromo-2-chlorobenzoic acid are used as starting materials in multi-step syntheses of pharmacologically relevant compounds and other complex organic molecules. google.comgoogle.com The versatility of aryl halides, in general, makes them indispensable building blocks in fields ranging from pharmaceuticals to organic functional materials. researchgate.net

Table 1: Potential Reactions at Functional Sites of this compound

Functional GroupReaction TypePotential Product
Phenolic HydroxylEtherification (e.g., Williamson Synthesis)Aryl Ether
Phenolic HydroxylEsterificationAryl Ester
HydroxymethylOxidationSalicylaldehyde or Salicylic Acid derivative
HydroxymethylNucleophilic Substitution (after conversion to leaving group)Benzyl Halide derivative
Aryl Bromide/ChlorideSuzuki CouplingBiaryl compound
Aryl Bromide/ChlorideSonogashira CouplingAlkynyl-substituted phenol (B47542)

Development of Fluorescent Probes and Chemosensors

The development of fluorescent probes and chemosensors for detecting specific analytes is a burgeoning field in chemical biology and environmental science. Phenolic compounds are frequently used as scaffolds for such probes. The fluorescence properties of these molecules can often be modulated by chemical modification of the phenolic hydroxyl group. chemrxiv.org

While there are no specific reports detailing the use of this compound in fluorescent probe design, its structure possesses features that make it a promising candidate for such applications. The phenolic moiety can serve as the signaling unit, whose emission properties can be turned "on" or "off" upon reaction with an analyte. For example, the hydroxyl group can be derivatized with a recognition moiety that, upon binding to a target ion or molecule, is cleaved to release the fluorescent phenol.

Furthermore, the halogen substituents can influence the photophysical properties of a fluorophore, including its emission wavelength and quantum yield. rhhz.net The bromine atom also provides a convenient handle for further functionalization via cross-coupling reactions to attach the probe to other molecules or surfaces. The synthesis of various fluorescent probes often starts from functionalized phenolic or naphthalene-based structures, highlighting the potential of molecules like this compound as a precursor in this field. nih.govnih.gov

Applications in Polymer Chemistry and Functional Materials

Substituted phenols are fundamental monomers in polymer chemistry, most notably in the production of phenolic resins through condensation with aldehydes like formaldehyde (B43269). wikipedia.orgscience.gov These resins are known for their thermal stability, chemical resistance, and adhesive properties.

This compound is well-suited for polymerization. The hydroxymethyl group can react with the activated positions on the aromatic rings of other monomers in a polycondensation reaction, similar to the formation of traditional phenol-formaldehyde resins. The presence of halogen atoms in the polymer backbone is a significant feature. Halogenated compounds are known to impart fire-retardant properties to materials. google.com Therefore, polymers synthesized from this monomer could exhibit enhanced fire resistance.

Moreover, aryl halides serve as crucial building blocks for advanced functional materials, including conjugated polymers used in organic electronics. researchgate.net Through reactions like Suzuki or Stille coupling, the bromo- and chloro-substituents on the phenol ring could be used to incorporate this monomer into the backbone of conjugated polymer chains, potentially creating materials with tailored optoelectronic properties. The enzymatic polymerization of substituted phenols also presents a green alternative for synthesizing polyphenols with interesting material properties. nih.gov

Design of Ligands for Catalytic Systems

The design of ligands that can coordinate to metal centers is crucial for the development of efficient and selective catalysts. Phenol- and aminophenol-based molecules are widely used as ligands in transition metal catalysis. derpharmachemica.com The oxygen atom of the phenolic group can act as a potent coordination site for a metal ion.

In this compound, both the phenolic oxygen and the oxygen of the hydroxymethyl group can potentially coordinate to a metal center, forming a bidentate ligand. Such chelation can enhance the stability of the resulting metal complex. A closely related compound, 3-bromo-5-chlorosalicylaldehyde, has been used to synthesize Schiff base ligands that form stable complexes with metals like vanadium. researchgate.net

The electronic properties of the ligand, which are critical for the performance of the catalyst, are influenced by the substituents on the aromatic ring. The electron-withdrawing nature of the bromine and chlorine atoms in this compound would modulate the electron density on the metal center, thereby affecting the catalytic activity and selectivity of the complex. The development of palladium catalysts with specific phosphine (B1218219) ligands, for instance, has been shown to significantly influence the chemoselectivity of coupling reactions involving aryl halides. rsc.org

Table 2: Potential Coordination Modes and Influences on Catalysis

Structural FeatureRole in Ligand DesignPotential Impact on Catalysis
Phenolic OxygenPrimary coordination site (anionic)Forms strong metal-ligand bond
Hydroxymethyl OxygenSecondary coordination site (neutral)Forms a stable chelate ring with the metal
Bromo and Chloro SubstituentsElectronic modification of the ligandInfluences the electron density of the metal center, affecting reactivity and selectivity

Environmental Research: Degradation Pathways and Fate Studies (mechanistic focus)

The environmental fate of halogenated organic compounds is of significant concern due to their potential persistence and toxicity. Haloarenes, or aryl halides, are generally resistant to natural degradation processes. ncert.nic.in While no specific environmental fate studies have been published for this compound, its degradation pathways can be inferred from the known behavior of related halogenated phenols.

Potential degradation mechanisms in the environment include:

Photodegradation: In aqueous environments, exposure to sunlight can lead to the photolysis of halogenated phenols. This process can involve the cleavage of the carbon-halogen bond or reactions with photochemically generated reactive species like hydroxyl radicals. mdpi.com This can initiate a cascade of reactions leading to the breakdown of the molecule, potentially forming smaller organic acids and eventually carbon dioxide.

Biodegradation: Certain microorganisms have evolved pathways to metabolize halogenated compounds. A key step in the biodegradation of haloarenes is often dehalogenation, where the halogen atom is removed from the aromatic ring either aerobically or anaerobically. researchgate.net The resulting phenolic structure can then be cleaved and funneled into central metabolic pathways. The presence of multiple halogens and other substituents can significantly affect the rate and feasibility of microbial degradation.

The persistence of such compounds is a double-edged sword. While it is a concern from an environmental standpoint, this stability is also a desirable trait for many material applications. Understanding the mechanistic details of degradation is crucial for assessing the environmental impact of any new material derived from this compound and for developing potential remediation strategies.

Future Research Directions and Unexplored Avenues for 5 Bromo 4 Chloro 2 Hydroxymethyl Phenol

Development of Novel and Efficient Synthetic Methodologies

Currently, specific and optimized synthetic routes for 5-Bromo-4-chloro-2-(hydroxymethyl)phenol are not well-documented in peer-reviewed literature. While general methods for the synthesis of related halogenated phenols exist, future research should focus on developing novel and efficient methodologies tailored to this specific compound. This could involve exploring various starting materials, catalysts, and reaction conditions to improve yield, purity, and cost-effectiveness. A key objective would be to establish a reliable and scalable synthesis process to enable further investigation.

For instance, the synthesis of related compounds often involves multi-step processes. A one-pot synthesis method has been described for 5-bromo-2-chloro-4'-ethoxy diphenylmethane, starting from 2-chloro-5-bromobenzoic acid. google.com This approach, which combines multiple reaction steps into a single operation without isolating intermediates, could be a valuable strategy to explore for the synthesis of this compound, potentially improving efficiency and reducing waste.

Advanced Mechanistic Studies of Biological Activities

Derivatives of bromophenols are known to possess a range of biological activities, including antioxidant and anticancer properties. nih.gov However, the specific biological effects of this compound have not been investigated. Future research should prioritize in-vitro and in-vivo studies to screen for potential therapeutic activities.

Advanced mechanistic studies could then be employed to understand how this compound interacts with biological targets at a molecular level. Techniques such as enzyme assays, receptor binding studies, and gene expression analysis could reveal the pathways through which it exerts its effects. For example, studies on other bromophenol derivatives have investigated their ability to ameliorate oxidative damage and induce apoptosis in cancer cells. nih.gov Similar investigations into this compound could uncover its potential as a lead compound for drug discovery.

Exploration of New Application Domains in Chemical Biology and Materials Science

The unique combination of bromine, chlorine, and hydroxymethyl functional groups on the phenol (B47542) ring suggests that this compound could have interesting applications in chemical biology and materials science. The hydroxymethyl group, for instance, provides a reactive handle for further chemical modifications, allowing for the development of probes, labels, or bioconjugates.

In materials science, halogenated phenols can be used as monomers or additives in the synthesis of polymers with enhanced properties, such as flame retardancy and thermal stability. The specific substitution pattern of this compound could impart unique characteristics to such materials. Future research should therefore explore its potential in these and other emerging fields.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

As with many areas of chemical research, artificial intelligence (AI) and machine learning (ML) can play a significant role in accelerating the study of this compound. By building predictive models based on the structures and known activities of related compounds, AI and ML algorithms could help to forecast the potential biological activities and physicochemical properties of this molecule.

This in-silico approach can guide experimental work by prioritizing the most promising avenues of investigation. For example, machine learning models could be used to predict its toxicity, ADME (absorption, distribution, metabolism, and excretion) properties, and potential off-target effects, thereby streamlining the drug discovery and development process.

Investigation of Environmental Impact and Green Synthesis Scale-Up for Research Purposes

As research into this compound progresses, it will be crucial to consider its environmental impact. Studies on its biodegradability, potential for bioaccumulation, and ecotoxicity will be necessary to ensure its responsible use.

Furthermore, the development of "green" synthetic methods should be a priority. This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions to minimize the environmental footprint of its production. As the compound becomes more widely studied, the ability to scale up its synthesis for research purposes in an environmentally friendly manner will be essential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.